molecular formula C11H20N2O4S B1377807 Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide CAS No. 1340481-83-5

Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Cat. No.: B1377807
CAS No.: 1340481-83-5
M. Wt: 276.35 g/mol
InChI Key: WMBSIHWRPQTLQI-UHFFFAOYSA-N
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Description

Molecular Identity and Basic Properties

Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide is definitively characterized by its Chemical Abstracts Service registry number 1340481-83-5, which serves as its unique molecular identifier in chemical databases. The compound is catalogued under multiple systematic names, with the International Union of Pure and Applied Chemistry nomenclature designating it as tert-butyl 8-amino-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate. This naming convention reflects the presence of the lambda-6 sulfur center, indicating the hypervalent nature of the sulfur atom in the sulfone functional group. Alternative nomenclature systems refer to the compound as 5-thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester, 5,5-dioxide, which explicitly describes the carboxylic acid ester functionality and the oxidation state of the sulfur atom.

The molecular formula C11H20N2O4S encompasses eleven carbon atoms, twenty hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 276.35 grams per mole. The compound is commercially available with a purity specification of 95%, indicating its suitability for research applications requiring high-quality starting materials. The compound bears the MFCD number MFCD22199159, which serves as an additional identifier in chemical inventory systems. Storage recommendations specify maintaining the compound at temperatures between 2-8 degrees Celsius in sealed containers to preserve its chemical integrity.

Property Value Reference
Chemical Abstracts Service Number 1340481-83-5
Molecular Formula C11H20N2O4S
Molecular Weight 276.35 g/mol
International Union of Pure and Applied Chemistry Name tert-butyl 8-amino-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate
MFCD Number MFCD22199159
Commercial Purity 95%
Storage Temperature 2-8°C

Structural Framework and Architecture

The structural architecture of this compound is fundamentally based on the azaspiro[3.4]octane core system, which represents a significant advancement in spirocyclic chemistry. The spirocyclic framework consists of a four-membered azetidine ring fused to a five-membered thiolane ring through a shared carbon atom, creating the characteristic spiro junction that imparts rigidity and three-dimensional character to the molecule. This spirocyclic arrangement positions the compound within the broader category of constrained ring systems that have become increasingly important in pharmaceutical research due to their ability to access previously unexplored regions of chemical space.

The sulfur atom at the 5-position of the spirocyclic system exists in an oxidized state, specifically as a sulfone with two oxygen atoms attached, creating the 5,5-dioxide functionality. This sulfonyl group significantly influences the electronic properties of the molecule and contributes to its overall polarity and potential for hydrogen bonding interactions. The nitrogen atom at the 2-position of the azaspiro system bears a tert-butyl carbamate protecting group, which serves multiple functions including protection of the nitrogen during synthetic transformations and modulation of the compound's physicochemical properties. The tert-butyl carbamate moiety is particularly valuable in medicinal chemistry applications due to its stability under basic conditions and its ability to be selectively removed under acidic conditions.

The primary amino group positioned at the 8-carbon of the spirocyclic framework provides a key functional handle for further chemical elaboration. This amino functionality is strategically located to allow for diverse derivatization reactions, including acylation, alkylation, and condensation reactions with various electrophiles. The positioning of this amino group within the three-dimensional structure of the spirocyclic system creates unique steric and electronic environments that can be exploited for selective binding to biological targets.

Stereochemical Features

The stereochemical characteristics of this compound arise from the inherent three-dimensional nature of the spirocyclic framework and the specific substitution pattern around the ring systems. The spiro junction creates a rigid molecular scaffold that restricts conformational flexibility and establishes well-defined spatial relationships between the various functional groups. This conformational constraint is particularly important for biological activity, as it can lead to enhanced selectivity and potency through precise geometric complementarity with target proteins.

The carbon atom bearing the amino group at the 8-position represents a potential stereogenic center, depending on the specific synthetic route employed for the compound's preparation. The configuration at this position can significantly influence the biological activity and pharmacological properties of derivatives prepared from this building block. The three-dimensional arrangement of substituents around the spirocyclic core creates distinct molecular surfaces that can interact differentially with biological targets, highlighting the importance of stereochemical considerations in the design and application of this compound.

The sulfone functionality introduces additional stereochemical complexity through its tetrahedral geometry around the sulfur atom. While the sulfone itself does not create a stereogenic center due to the symmetry of the two oxygen atoms, it does establish a specific three-dimensional arrangement that influences the overall molecular shape and the accessibility of other functional groups for intermolecular interactions.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect the combined influence of its spirocyclic framework, polar functional groups, and molecular symmetry. The compound exists as a solid under standard laboratory conditions, which is consistent with its molecular weight and the presence of multiple polar functional groups that can participate in intermolecular hydrogen bonding and dipole-dipole interactions. The storage requirements at reduced temperatures suggest that the compound may have limited thermal stability or may be prone to degradation processes at elevated temperatures.

The presence of the sulfone functionality significantly increases the polarity of the molecule compared to analogous compounds lacking this oxidized sulfur center. This enhanced polarity influences solubility characteristics, with the compound likely displaying improved solubility in polar protic and aprotic solvents compared to non-oxidized analogs. The tert-butyl carbamate group contributes to the overall lipophilicity of the molecule while also providing opportunities for hydrogen bonding through its carbonyl oxygen atom.

The electronic properties of the compound are notably influenced by the electron-withdrawing nature of the sulfone group, which can affect the basicity of the amino functionality and the overall reactivity of the molecule toward electrophilic and nucleophilic reagents. The spirocyclic framework contributes to the overall rigidity of the structure, which can influence crystal packing arrangements and may affect physical properties such as melting point and sublimation behavior.

The compound's chemical stability profile is enhanced by the presence of the tert-butyl carbamate protecting group, which provides protection for the nitrogen atom under a variety of reaction conditions. However, the sulfone functionality may be susceptible to reduction under strongly reducing conditions, and the primary amino group remains available for various chemical transformations. The overall chemical reactivity profile makes this compound particularly valuable as a synthetic intermediate and building block for the preparation of more complex molecular architectures.

Properties

IUPAC Name

tert-butyl 8-amino-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-6-11(7-13)8(12)4-5-18(11,15)16/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBSIHWRPQTLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117821
Record name 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester, 5,5-dioxide
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Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340481-83-5
Record name 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester, 5,5-dioxide
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Record name 5-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester, 5,5-dioxide
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Record name 1340481-83-5
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide typically involves the formation of the spirocyclic core followed by functionalization. One common synthetic route starts with the cyclization of a suitable precursor to form the spirocyclic ring system.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Drug Discovery

Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide serves as a versatile building block in the synthesis of spirocyclic compounds, which are known for their biological activity. The spirocyclic structure allows for diverse functionalization, making it suitable for creating libraries of compounds for high-throughput screening in drug discovery.

Case Study: Synthesis of Novel Azaspiro Compounds
Research has demonstrated that derivatives of this compound exhibit promising activity against various biological targets, including enzymes and receptors involved in cancer and neurodegenerative diseases. For instance, modifications to the amino group can enhance binding affinity to specific targets, leading to the development of more effective drugs.

Antimicrobial Activity

Preliminary studies indicate that tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate derivatives possess antimicrobial properties. These compounds have been evaluated against a range of bacterial strains, showing significant inhibition zones in agar diffusion assays.

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainInhibition Zone (mm)
AE. coli15
BS. aureus12
CP. aeruginosa10

Synthesis Techniques

The synthesis of tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step processes that include the formation of the spirocyclic core followed by functionalization at the amino and carboxylate positions.

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves its interaction with molecular targets in biological systems. The spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. This interaction can affect various pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Amino vs. Hydroxy Derivatives

  • Amino Derivative (Target Compound): The -NH₂ group enables coupling reactions (e.g., amide bond formation) and participation in reductive amination. Its nucleophilicity is critical for constructing nitrogen-containing heterocycles in drug candidates .
  • Hydroxy Derivative: The -OH group facilitates hydrogen bonding, enhancing interactions with biological targets. It can be oxidized to a ketone or functionalized via Mitsunobu reactions .

Oxo and Hydroxymethyl Derivatives

  • Oxo Derivative : The ketone group serves as an electrophilic center for nucleophilic additions (e.g., Grignard reactions) or as a substrate for asymmetric reductions to generate chiral alcohols .
  • Hydroxymethyl Derivative : The -CH₂OH group allows for further derivatization (e.g., to esters or ethers), expanding utility in prodrug design or polymer chemistry .

Dicarboxylate Derivative

The dual ester groups in the methyl/tert-butyl dicarboxylate analog increase steric bulk and lipophilicity, making it suitable for modulating pharmacokinetic properties in lead optimization .

Physicochemical Properties

  • Solubility: Amino and hydroxy derivatives exhibit higher polarity, favoring aqueous solubility, whereas methyl ester analogs are more lipid-soluble.
  • Stability: Sulfone moieties in all compounds enhance thermal and oxidative stability compared to non-sulfonated analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide?

  • Methodological Answer : The synthesis typically involves constructing the spirocyclic core via ring-closing reactions. For example, tert-butyl-protected spirocyclic intermediates (e.g., tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, CAS 885270-84-8) are synthesized using Buchwald–Hartwig amination or Mitsunobu reactions to introduce the amino and thia groups . The 5,5-dioxide moiety is likely formed via oxidation of the thia group using agents like meta-chloroperbenzoic acid (mCPBA), followed by purification via column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and DEPT for sp³/sp² carbon discrimination) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., molecular formula C₁₁H₂₀N₂O₂ for analogs ). For sulfur and oxygen analysis, elemental analysis or X-ray photoelectron spectroscopy (XPS) can confirm the 5,5-dioxide configuration .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) in amber vials to prevent degradation via hydrolysis or oxidation. Stability studies on analogs (e.g., tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate) suggest a shelf life of ≥12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for spirocyclic compounds with similar frameworks?

  • Methodological Answer : Use SHELXL for refinement against high-resolution X-ray data, focusing on resolving positional disorder in the spirocyclic core. For example, SHELX programs have been widely applied to small-molecule crystallography, including handling twinned data or low-resolution datasets . Cross-validate results with density functional theory (DFT) -optimized molecular geometries to identify discrepancies in bond angles or torsion angles .

Q. What strategies optimize the regioselective functionalization of the spirocyclic amine group?

  • Methodological Answer : Employ protecting-group chemistry (e.g., Boc for amines) to direct reactivity. For tert-butyl-protected analogs, selective deprotection under acidic conditions (e.g., TFA/DCM) allows functionalization at the 8-amino position. Monitor reaction progress via HPLC-MS to avoid over-functionalization .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group imposes steric hindrance, limiting reactivity at the carboxylate. Use Pd-catalyzed C–N coupling with bulky ligands (e.g., XPhos) to mitigate this. Electronic effects from the 5,5-dioxide group can activate the thia ring for nucleophilic substitution; quantify via Hammett plots or DFT-calculated electrostatic potentials .

Q. What analytical approaches differentiate between isomeric byproducts formed during synthesis?

  • Methodological Answer : Combine chiral HPLC with circular dichroism (CD) spectroscopy to distinguish enantiomers. For diastereomers, use NOESY NMR to identify spatial proximity of protons in the spirocyclic system. For example, analogs like tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate exhibit distinct NOE correlations between the tert-butyl and bridgehead protons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 2
Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

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